4H-Pyran-4-one, 2,3-dihydro-2-(2-methoxyphenyl)-
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Overview
Description
4H-Pyran-4-one, 2,3-dihydro-2-(2-methoxyphenyl)- is a heterocyclic organic compound It is a derivative of pyran, a six-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyran-4-one, 2,3-dihydro-2-(2-methoxyphenyl)- can be achieved through several methods. One common approach involves the hetero Diels-Alder reaction of 1-amino-3-siloxy-1,3-butadiene with unactivated carbonyl compounds and imines. This reaction proceeds under mild conditions at room temperature and does not require Lewis acid catalysts . Another method involves a metal-free, p-TsOH-catalyzed intramolecular rearrangement of δ-hydroxyalkynones, which provides substituted 2,3-dihydro-4H-pyran-4-ones with high regioselectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
4H-Pyran-4-one, 2,3-dihydro-2-(2-methoxyphenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the methoxy group or the pyran ring, often facilitated by acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4H-Pyran-4-one, 2,3-dihydro-2-(2-methoxyphenyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism by which 4H-Pyran-4-one, 2,3-dihydro-2-(2-methoxyphenyl)- exerts its effects is primarily related to its chemical structure. The compound’s antioxidant activity is believed to be due to the presence of an unstable enol structure, which can donate electrons to neutralize free radicals . This activity is influenced by the hydroxyl groups and their positions on the molecule.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties and formed during the Maillard reaction.
4H-Pyran-4-one, 2,3-dihydro-2-phenyl-: Another derivative with similar structural features and chemical reactivity.
Uniqueness
4H-Pyran-4-one, 2,3-dihydro-2-(2-methoxyphenyl)- is unique due to the presence of the methoxy group, which can influence its reactivity and potential applications. This structural feature distinguishes it from other similar compounds and may contribute to its specific chemical and biological properties.
Properties
CAS No. |
176698-01-4 |
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Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C12H12O3/c1-14-11-5-3-2-4-10(11)12-8-9(13)6-7-15-12/h2-7,12H,8H2,1H3 |
InChI Key |
USXRDWKUDRMMPX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2CC(=O)C=CO2 |
Origin of Product |
United States |
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